PEG5 Spacer Provides Intermediate Conformational Flexibility Between PEG3 and PEG9 for Ternary Complex Optimization
Azido-PEG5-S-methyl ethanethioate contains exactly five ethylene oxide repeat units (PEG5), providing an intermediate number of rotatable bonds (19) between the shorter PEG3 analogue and the longer PEG9 analogue . This positions PEG5 within the conformational space where flexibility is sufficient to accommodate dynamic protein-protein interface adjustments without introducing excessive entropy that could destabilize the ternary complex. Systematic SAR analyses across multiple PROTAC targets indicate that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with corresponding reductions in cellular EC50 values [1]. PEG5 occupies the middle ground of this continuum, offering a balanced flexibility-stability profile that medicinal chemists frequently screen in parallel with PEG4, PEG6, and PEG8 homologues to identify the optimal window where cooperativity is maximized [1].
| Evidence Dimension | Rotatable bond count (correlates with conformational flexibility and spacer reach) |
|---|---|
| Target Compound Data | 19 rotatable bonds |
| Comparator Or Baseline | PEG3 analogue (~13 rotatable bonds); PEG9 analogue (~31 rotatable bonds) |
| Quantified Difference | PEG5 provides 6 more rotatable bonds than PEG3 and 12 fewer than PEG9; occupies intermediate flexibility regime |
| Conditions | Molecular modeling and structure-activity relationship (SAR) analyses across multiple PROTAC targets |
Why This Matters
For procurement decisions, selecting PEG5 over PEG3 or PEG9 enables researchers to access an intermediate conformational space empirically established as productive for ternary complex formation, reducing the number of linker lengths requiring independent synthesis and screening.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
